molecular formula C11H7NO4S B11865691 8-Mercaptoquinoline-2,4-dicarboxylic acid CAS No. 653570-20-8

8-Mercaptoquinoline-2,4-dicarboxylic acid

Cat. No.: B11865691
CAS No.: 653570-20-8
M. Wt: 249.24 g/mol
InChI Key: LGHXJWVNLGOEJK-UHFFFAOYSA-N
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Description

8-Mercaptoquinoline-2,4-dicarboxylic acid is a heterocyclic compound that features a quinoline backbone substituted with a mercapto group at the 8-position and carboxylic acid groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Mercaptoquinoline-2,4-dicarboxylic acid typically involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride. This intermediate is then reacted with triphenylphosphine in toluene to yield 8-Mercaptoquinoline . The carboxylic acid groups can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 8-Mercaptoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced quinoline derivatives.

    Substitution: Halogenated quinolines, alkylated quinolines.

Scientific Research Applications

8-Mercaptoquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Mercaptoquinoline-2,4-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The mercapto group plays a crucial role in binding to metal ions, while the carboxylic acid groups enhance solubility and reactivity .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a mercapto group. Known for its chelating properties and use in metal ion detection.

    Quinoline-2,4-dicarboxylic acid: Lacks the mercapto group but has similar carboxylic acid substitutions. Used in coordination chemistry and as a building block for other compounds.

Uniqueness: 8-Mercaptoquinoline-2,4-dicarboxylic acid is unique due to the presence of both mercapto and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

653570-20-8

Molecular Formula

C11H7NO4S

Molecular Weight

249.24 g/mol

IUPAC Name

8-sulfanylquinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C11H7NO4S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)17/h1-4,17H,(H,13,14)(H,15,16)

InChI Key

LGHXJWVNLGOEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(C=C2C(=O)O)C(=O)O

Origin of Product

United States

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